

AF 568 DBCO: A Comprehensive Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF 568 DBCO

Cat. No.: B15556053

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the spectral properties and common applications of **AF 568 DBCO**, a fluorescent dye crucial for modern biological research and drug development. The information presented is intended to support experimental design and data interpretation for professionals utilizing this powerful tool.

Core Spectral Properties

AF 568 DBCO is a bright, orange-fluorescent dye that is structurally identical to Alexa Fluor 568.[1] It is widely utilized in life sciences due to its high photostability and resistance to pH changes.[1] The dibenzocyclooctyne (DBCO) group is one of the most reactive cycloalkynes for copper-free click chemistry, enabling the fluorescent labeling of azide-containing biomolecules within living cells or entire organisms.[1][2] This copper-free reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is biocompatible and highly specific, avoiding the cytotoxicity associated with copper catalysts.[3]

The spectral properties of **AF 568 DBCO** can vary slightly between suppliers due to different measurement conditions. The following table summarizes the key quantitative data available from various sources.

Spectral Property	Value	Source
Maximum Excitation Wavelength (λ_{ex})	579 nm	DIANA Biotechnologies[1], MedchemExpress[4][5]
578 nm	Vector Labs[6][7]	
572 nm	Lumiprobe[2], BroadPharm[8]	
Maximum Emission Wavelength (λ_{em})	603 nm	DIANA Biotechnologies[1], MedchemExpress[4][5]
602 nm	Vector Labs[6][7]	
598 nm	Lumiprobe[2], BroadPharm[8]	
Molar Extinction Coefficient (ϵ)	94,000 $\text{cm}^{-1}\text{M}^{-1}$	DIANA Biotechnologies[1]
94,238 $\text{cm}^{-1}\text{M}^{-1}$	Lumiprobe[2], BroadPharm[8]	
88,000 $\text{cm}^{-1}\text{M}^{-1}$	Vector Labs[6][7]	
Fluorescence Quantum Yield (Φ)	0.912	Lumiprobe[2]
0.91	BroadPharm[8]	
Molecular Weight (MW)	1155.44 g/mol	DIANA Biotechnologies[1]
953.04 g/mol	Vector Labs[6][7]	
993.1 g/mol	BroadPharm[8]	

Experimental Protocols

The following are generalized methodologies for utilizing **AF 568 DBCO** in common experimental workflows. Researchers should optimize these protocols for their specific applications.

Protocol 1: General Protein Labeling with AF 568 DBCO

This protocol outlines the basic steps for labeling an azide-modified protein with **AF 568 DBCO**.

- Reagent Preparation:
 - Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to a concentration of 1-10 mg/mL.
 - Prepare a stock solution of **AF 568 DBCO** in a compatible organic solvent such as dimethyl sulfoxide (DMSO).
- Conjugation Reaction:
 - Add a 2-4 fold molar excess of the **AF 568 DBCO** stock solution to the azide-modified protein solution.[3] The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[3]
- Purification of the Conjugate:
 - Remove excess, unreacted **AF 568 DBCO** using a size-exclusion chromatography column (e.g., a desalting column) or through dialysis against a suitable buffer.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of AF 568 (around 579 nm).

Protocol 2: Live Cell Labeling and Imaging

This protocol describes a general procedure for labeling azide-modified biomolecules on the surface of live cells.

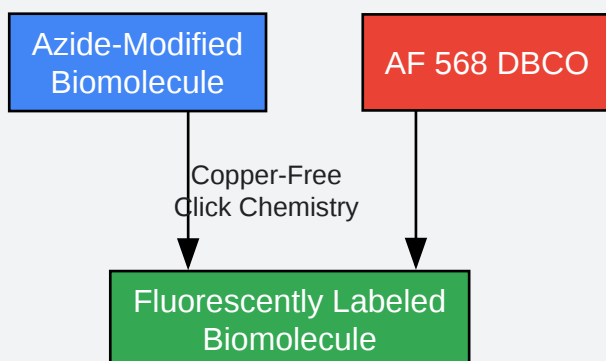
- Cell Preparation:
 - Culture cells to the desired confluency in a suitable imaging dish or plate.
 - If metabolically incorporating an azide-modified precursor, incubate the cells with the precursor for the desired time period prior to labeling.

- Wash the cells gently with a buffered saline solution (e.g., PBS) to remove any unbound precursor.
- Labeling Reaction:
 - Prepare a solution of **AF 568 DBCO** in a cell-compatible buffer (e.g., PBS or cell culture medium without serum) at a final concentration typically in the low micromolar range (e.g., 1-10 μM).
 - Incubate the cells with the **AF 568 DBCO** solution for 15-60 minutes at 37°C, protected from light.
- Washing and Imaging:
 - Gently wash the cells two to three times with fresh buffer to remove any unbound dye.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of AF 568.

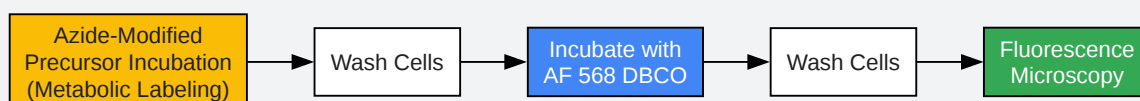
Visualizations

The following diagrams illustrate key concepts and workflows related to the use of **AF 568 DBCO**.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)



Experimental Workflow for Live Cell Imaging



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dianabiotech.com [dianabiotech.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]

- 8. BP Fluor 568 DBCO, 6-isomer | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [AF 568 DBCO: A Comprehensive Technical Guide to its Spectral Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556053#af-568-dbc0-spectral-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com